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Compound Name:

CAS No.: 1215279-95-0

Cat. No.: B1423373

. J

The indane scaffold, a bicyclic structure composed of a fused benzene and cyclopentane ring,
is a recognized "privileged structure” in medicinal chemistry. Its rigid, three-dimensional
framework serves as an excellent template for the spatial presentation of functional groups,
enabling precise interactions with biological targets.[1][2] When functionalized to form indanols,
these molecules exhibit a wide range of pharmacological activities, including anti-inflammatory,
antiviral, and CNS-depressant properties.[3]

This guide focuses on a specific, synthetically valuable derivative: 6-(trifluoromethoxy)-2,3-
dihydro-1H-inden-1-ol. The introduction of a trifluoromethoxy (-OCF3) group onto the
aromatic ring is of particular strategic importance in drug design. The -OCF3 group is a
powerful electron-withdrawing substituent, primarily through a strong inductive effect (-1), which
significantly alters the electronic properties of the aromatic ring.[4][5] This modification can
enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.
[6] This document provides a comprehensive overview of the chemical properties, synthesis,
and potential reactivity of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol, offering a
technical resource for its application in research and development.

Synthesis and Manufacturing

The most direct and logical synthetic route to 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
is via the reduction of its corresponding ketone, 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-
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one. This two-step approach leverages well-established and scalable chemical transformations.

Step 1: Synthesis of the Precursor, 6-
(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

The synthesis of substituted 1-indanones is extensively documented, with intramolecular
Friedel-Crafts reactions being a common and effective method.[7] This typically involves the
cyclization of a suitable arylpropionic acid or its corresponding acid chloride.

Step 2: Reduction to 6-(Trifluoromethoxy)-2,3-dihydro-
1H-inden-1-ol

The conversion of the ketone to the target secondary alcohol is a standard carbonyl reduction.
Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is the reagent of
choice for this transformation due to its selectivity, mildness, and operational simplicity.[8]
Unlike stronger reducing agents such as lithium aluminum hydride (LiAIH4), NaBH4 will
selectively reduce aldehydes and ketones without affecting other potentially present functional
groups like esters or amides.[9][10]

The mechanism proceeds via the nucleophilic addition of a hydride ion (H™) from the
borohydride complex to the electrophilic carbonyl carbon.[9][11] The resulting alkoxide is then
protonated by the solvent to yield the final alcohol product.[10]

Intramolecular Reduction
. L . Friedel-Crafts Cychz@tifingromethoxy)-2,3-dihydro-1H-indend.@nélaBH4,
Substituted Phenylpropionic Acid (CAS: 185388-85-6)
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Caption: Synthetic pathway to the target alcohol.
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Experimental Protocol: Reduction of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

» Rationale: This protocol is based on standard, well-documented procedures for the reduction
of ketones to secondary alcohols using sodium borohydride.[12] Methanol is chosen as the
solvent for its ability to dissolve the ketone and act as a proton source for the final workup
step. The reaction is performed at a low temperature initially to control the exothermic
reaction and then allowed to warm to ensure completion.

e Procedure:

[e]

Dissolve 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol
in a round-bottom flask equipped with a magnetic stirrer.

o Cool the solution to 0 °C in an ice bath.

o Slowly add sodium borohydride (NaBH4, 1.1-1.5 eq) portion-wise to the stirred solution.
Caution: Hydrogen gas evolution will occur.

o After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of
the starting ketone.

o Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to
neutralize excess NaBH4 and decompose the borate esters.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
(Na2S04), filter, and concentrate under reduced pressure to yield the crude product.

o Purify the crude 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol by column
chromatography on silica gel or recrystallization.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is not
readily available in the literature, its properties can be reliably predicted based on its structure
and data from analogous compounds.
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Table 1: Physicochemical Properties

6-(trifluoromethoxy)-2,3- 6-(trifluoromethoxy)-2,3-
Property dihydro-1H-inden-1-one dihydro-1H-inden-1-ol
(Precursor) (Product)
CAS Number 185388-85-6[7] 1215279-95-0
Molecular Formula C10H7F302[7] C10H9F302
Molecular Weight 216.16 g/mol [7] 218.17 g/mol
Pale-yellow to yellow liquid or Expected to be a white to off-
Appearance o _ _
semi-solid[7] white solid
) >97% (Commercially available) o
Purity 7] Dependent on purification
Sealed in dry, room 2-8 °C recommended for long-
Storage N
temperature[7] term stability

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized alcohol would rely on standard spectroscopic
techniques. The expected spectral characteristics are as follows:

e 1H NMR: The proton NMR spectrum is expected to show significant changes upon reduction
of the ketone.

o The benzylic proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a
triplet around 5.2-5.4 ppm.[13][14]

o The aliphatic protons of the five-membered ring would show complex multiplets between
1.9-3.1 ppm.[15]

o The aromatic protons would appear in the range of 7.2-7.6 ppm, with coupling patterns
influenced by the -OCF3 group.

o Abroad singlet corresponding to the hydroxyl proton (-OH) would also be present, the
chemical shift of which is dependent on concentration and solvent.
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o BC NMR:

o The most notable change from the ketone precursor would be the disappearance of the
carbonyl signal (>200 ppm) and the appearance of a new signal for the carbon bearing the
hydroxyl group (-CHOH) in the range of 75-80 ppm.[16][17]

o The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the
three fluorine atoms.

e Infrared (IR) Spectroscopy:

o A strong, broad absorption band in the region of 3200-3600 cm~* would appear,
characteristic of the O-H stretching vibration of the alcohol.[18]

o The strong C=0 stretching band from the ketone precursor (around 1700-1720 cm~1)
would be absent.[19]

o Strong C-F stretching bands associated with the -OCF3 group are expected in the 1100-
1300 cm~1 region.

Reactivity and Potential Applications

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a benzylic alcohol, a class of compounds
known for their versatile reactivity.[20] The hydroxyl group can serve as a handle for further
molecular elaboration, making this compound a valuable intermediate for building diverse
chemical libraries.

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

.g., Acyl Chloride,
Carboxylic Acid

6-(trifluoromethoxy)-1-indanone
(Oxidation)

Click to download full resolution via product page

Acid Catalyst,

e.g., PCC, CrO3 Heat
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Caption: Key potential reactions of the target alcohol.

Key Reactions

Oxidation: As a secondary benzylic alcohol, it can be readily oxidized back to the
corresponding ketone, 6-(trifluoromethoxy)-1-indanone, using mild oxidizing agents like
pyridinium chlorochromate (PCC) or polymer-supported chromium trioxide.[19][21] This
reactivity allows for the protection of the carbonyl group as an alcohol, which can be
regenerated later in a synthetic sequence.

Dehydration: Under acidic conditions and heat, the alcohol can undergo dehydration to form
the corresponding indene, 6-(trifluoromethoxy)-1H-indene.[7][22][23] This reaction proceeds
via an E1 mechanism, favored by the formation of a resonance-stabilized benzylic
carbocation intermediate.[24]

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g.,
acyl chlorides) to form esters.[25] This allows for the introduction of a wide variety of side
chains, which is a common strategy in drug development to modulate properties like
solubility and bioavailability.

Applications in Drug Discovery

The combination of the indanol core and the trifluoromethoxy group makes this molecule a

highly attractive building block for medicinal chemistry programs.

Scaffold for Bioactive Molecules: The indanol framework is present in numerous compounds
with diverse therapeutic applications.[1][2]

Modulation of Physicochemical Properties: The -OCF3 group is known to increase
lipophilicity and metabolic stability.[6] Its strong electron-withdrawing nature can also
influence the pKa of nearby functional groups and alter the molecule's interaction with
protein targets.[5]

Conclusion

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a valuable chemical intermediate with

significant potential in synthetic and medicinal chemistry. While direct literature on this specific

molecule is sparse, its chemical properties and reactivity can be confidently understood
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through the well-established chemistry of the indanol scaffold and the predictable electronic

influence of the trifluoromethoxy group. Its synthesis from the corresponding indanone is

straightforward, and the resulting benzylic alcohol provides a versatile functional handle for the

creation of more complex molecules. For researchers in drug discovery, this compound

represents a strategic building block for developing novel therapeutics with potentially

enhanced pharmacological profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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